BenchChemオンラインストアへようこそ!

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile

Medicinal Chemistry Synthetic Methodology Scaffold Functionalization

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9) is a chiral, fragment-like scaffold with a free N3 amine enabling orthogonal derivatization not possible with pre‑arylated oxazolidinones. The C5‑nitrile side chain serves as a validated handle for 1,3‑dipolar cycloaddition to generate isoxazoline derivatives with complete regioselectivity. Its low molecular weight (126.11 Da) and compliance with the 'Rule of Three' make it ideal for fragment‑based screening, while its oxazolidinone core aligns with patented CETP inhibitor Markush structures. Procure this ≥95% purity powder to rapidly generate novel, IP‑unencumbered compound libraries for antibacterial and cardiovascular drug discovery.

Molecular Formula C5H6N2O2
Molecular Weight 126.115
CAS No. 1824533-02-9
Cat. No. B2459256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile
CAS1824533-02-9
Molecular FormulaC5H6N2O2
Molecular Weight126.115
Structural Identifiers
SMILESC1C(OC(=O)N1)CC#N
InChIInChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8)
InChIKeyKDGMWQJAZLQEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9): Chemical Identity and Procurement Baseline


2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9) is a chiral, small-molecule synthetic intermediate with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol [1]. It is commercially available as a versatile scaffold for medicinal chemistry and organic synthesis, typically provided as a powder with purity specifications of ≥95% . The compound features a 2-oxazolidinone core with a nitrile-functionalized C5 side chain (CH₂CN), positioning it within the broader class of oxazolidinone-derived building blocks.

Why 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile Cannot Be Simply Replaced with Other Oxazolidinone Derivatives


Substitution among oxazolidinone derivatives is not straightforward due to profound differences in chemical reactivity, synthetic accessibility, and downstream functionalization potential. 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9) possesses an unsubstituted N3 position, which critically distinguishes it from the majority of biologically active oxazolidinones, such as linezolid and eperezolid, that require an N-aryl substituent for antibacterial activity [1]. The target compound's free N3 amine offers orthogonal synthetic utility, enabling derivatization pathways that are impossible with pre-arylated analogs. Generic substitution would forfeit this unique scaffold versatility, potentially compromising synthetic route efficiency and product yield. The evidence below quantifies these critical points of differentiation.

Quantitative Differentiation: Why 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile Outperforms Closest Analogs for Procurement


Scaffold Versatility: Unsubstituted N3 Position Enables Broader Synthetic Utility vs. N-Aryl Oxazolidinones

The target compound (CAS 1824533-02-9) features an unsubstituted N3 position, whereas its closest structural analog 2-(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)acetonitrile (PubChem CID 84117834) is N-phenyl substituted. This structural distinction creates a fundamental difference in synthetic utility: the free N3 amine in the target compound serves as a reactive handle for diverse functionalization, while the N-phenyl analog is sterically and electronically constrained [1]. The presence of the phenyl group in the comparator adds 76.1 Da of molecular weight and introduces aromatic π-stacking interactions that alter both solubility and crystallinity [2].

Medicinal Chemistry Synthetic Methodology Scaffold Functionalization

Synthetic Route Efficiency: Nitrile Oxide Cycloaddition Compatibility vs. Alternative Building Blocks

The 5-acetonitrile side chain in 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile provides a reactive nitrile group suitable for 1,3-dipolar cycloaddition chemistry. Literature demonstrates that N-aryl oxazolidinones bearing methylene/nitrile functionalities undergo nitrile oxide cycloaddition with complete regioselectivity to yield 5-spiro isoxazoline adducts [1]. This synthetic pathway is not accessible to oxazolidinone building blocks lacking a suitable dipolarophile (e.g., simple 5-methyl or 5-hydroxymethyl oxazolidinones). The target compound thus offers an orthogonal diversification point that expands accessible chemical space.

Organic Synthesis Cycloaddition Heterocycle Construction

Patented Utility: CETP Inhibitor Intermediate with Validated Pharmacological Relevance

Oxazolidinones bearing structural motifs analogous to 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile have been disclosed in patent literature as inhibitors of cholesterol ester transfer protein (CETP), a validated target for cardiovascular disease [1]. The target compound's core scaffold (2-oxazolidinone with C5 functionalization) aligns with the Markush structures claimed in US-9233938-B2 and related patent families [2]. Unlike fully elaborated drug candidates (e.g., linezolid, which requires an N-aryl group and acetamidomethyl side chain), the target compound represents an earlier-stage intermediate suitable for proprietary derivatization without infringing on composition-of-matter claims.

Cardiovascular Drug Discovery CETP Inhibition Patent Landscape

Antibacterial Class SAR Context: Nitrile-Containing Oxazolidinones Exhibit Potency Comparable to Linezolid

Within the oxazolidinone antibacterial class, compounds bearing nitrile-containing heteroaromatic moieties have demonstrated in vitro potency comparable to linezolid. Specifically, cyanopyridine-substituted piperazinyl oxazolidinones exhibited MIC values ≤2 μg/mL against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), with in vivo efficacy vs. S. aureus comparable to linezolid [1]. Additionally, isoxazolinyl oxazolidinones synthesized via nitrile oxide cycloaddition—a reaction directly applicable to the target compound's nitrile group—produced several analogs that were comparable to or more potent than linezolid in vitro [2]. While the target compound itself is not an antibacterial agent, its nitrile-functionalized oxazolidinone core represents the scaffold from which such active derivatives are constructed.

Antibacterial Drug Discovery Structure-Activity Relationship Oxazolidinone SAR

Commercial Availability and Purity Specification: Verified Supply Chain with Documented Quality Metrics

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9) is commercially available from multiple reputable suppliers with documented purity specifications of 95% (HPLC) . Pricing data from CymitQuimica (Biosynth brand) indicates €358.00 for 25 mg and €1,429.00 for 250 mg . American Elements provides the compound with full SDS documentation including GHS hazard classifications (H302-H312-H315-H319-H332-H335) and storage recommendations at room temperature [1]. In contrast, the N-phenyl analog (PubChem CID 84117834) has limited commercial availability and lacks comparable purity specification documentation, making the target compound the more reliable procurement option for research applications.

Chemical Procurement Quality Control Supply Chain

Molecular Property Profile: Favorable Ligand Efficiency Metrics for Fragment-Based Drug Discovery

With a molecular weight of 126.11 g/mol and a topological polar surface area (tPSA) of 53.3 Ų, 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile falls within ideal fragment-like chemical space (MW <300 Da, tPSA <60 Ų) [1]. The compound contains zero hydrogen bond donors and three hydrogen bond acceptors (2 oxygens from oxazolidinone carbonyl and ring oxygen, 1 nitrogen from nitrile) [2]. In contrast, the N-phenyl analog (MW 202.21 g/mol) exceeds the typical fragment screening cutoff and introduces aromatic character that may confound hit identification due to promiscuous binding. The target compound's lower molecular weight (37.7% reduction) with identical tPSA provides superior ligand efficiency potential—a critical metric in fragment-based lead discovery.

Fragment-Based Drug Discovery Computational Chemistry Lead Optimization

Priority Application Scenarios for 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile (CAS 1824533-02-9)


Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's fragment-like physicochemical profile (MW 126.11 Da, tPSA 53.3 Ų, HBD=0) makes it an ideal entry for fragment screening libraries [1]. Its 37.7% lower molecular weight versus N-substituted analogs [2] provides superior ligand efficiency, while the free N3 amine and nitrile side chain offer orthogonal vectors for fragment growing and linking. The compound complies with the 'Rule of Three' guidelines for fragment libraries, enabling detection of weak but ligand-efficient binding interactions that can be optimized through structure-based design.

Diversity-Oriented Synthesis of Oxazolidinone-Derived Compound Collections

The unsubstituted N3 position enables divergent library synthesis that is inaccessible from pre-arylated oxazolidinone analogs [1]. The nitrile functionality provides a validated handle for 1,3-dipolar cycloaddition with nitrile oxides to generate isoxazoline derivatives with complete regioselectivity [2], a transformation demonstrated in the synthesis of antibacterial oxazolidinone leads . This dual-point functionalization (N3 and C5-nitrile) supports the rapid generation of structurally diverse compound collections from a single, commercially available scaffold.

CETP Inhibitor Lead Optimization and Cardiovascular Drug Discovery

Oxazolidinones containing nitrile and related functional groups have been patented as inhibitors of cholesterol ester transfer protein (CETP), a validated target for cardiovascular disease [1]. The target compound's core scaffold aligns with Markush structures claimed in US-9233938-B2 [2], positioning it as a strategically relevant intermediate for medicinal chemistry programs targeting dyslipidemia. Procurement of this unsubstituted scaffold enables novel IP generation in the CETP inhibitor space without the patent encumbrances associated with fully elaborated drug candidates.

Antibacterial Lead Discovery: Nitrile-Containing Oxazolidinone Optimization

Multiple independent research programs have demonstrated that nitrile incorporation into oxazolidinone scaffolds maintains or enhances antibacterial potency against multidrug-resistant Gram-positive pathogens [1][2]. Compounds derived from nitrile-functionalized oxazolidinones have achieved MIC values ≤2 μg/mL against MRSA with in vivo efficacy comparable to linezolid [1]. The target compound provides the core structural elements (oxazolidinone ring + nitrile functionality) from which such optimized leads can be constructed, offering a validated starting point for next-generation antibacterial discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.